molecular formula C30H50O B1212977 Urs-20(30)-en-3-ol

Urs-20(30)-en-3-ol

Cat. No.: B1212977
M. Wt: 426.7 g/mol
InChI Key: XWMMEBCFHUKHEX-CWFQSGEHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urs-20(30)-en-3-ol is a pentacyclic triterpene, a class of natural compounds widely distributed throughout the plant kingdom and known for a broad spectrum of biological activities . Pentacyclic triterpenes are recognized for their potential to modulate key biochemical pathways and are increasingly explored as regulators of transcription factors and protein kinases associated with complex conditions like metabolic syndrome . Research into related triterpenes, such as ursolic acid, oleanolic acid, and lupeol, suggests potential applications in investigating cancer, diabetes, hyperlipidemia, and inflammation . For instance, these compounds have demonstrated antioxidant properties and the capacity to protect against liver disease and the human immunodeficiency virus (HIV) in preclinical studies . The lupane-type triterpene lupeol, which shares a structural similarity, has been reported in various medicinal and edible plants and has shown very low toxicity in animal models, supporting its profile as a research compound with a favorable safety window . This reagent is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,4aR,6aR,6aR,6bR,8aR,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25+,27-,28+,29-,30-/m1/s1

InChI Key

XWMMEBCFHUKHEX-CWFQSGEHSA-N

SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C

Isomeric SMILES

C[C@H]1[C@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)O)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C

Synonyms

taraxasterol

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group at C-3 undergoes esterification with acyl donors to form derivatives with enhanced solubility or biological activity.

Reaction TypeReagents/ConditionsProductYieldReference
AcetylationAcetic anhydride, pyridine, 25°CTaraxasteryl acetate (C₃₂H₅₂O₂)85–90%
Hexadecanoate esterPalmitoyl chloride, DMAP, CH₂Cl₂Urs-20(30)-en-3-ol hexadecanoate78%

Key Findings :

  • Acetylation improves lipophilicity, facilitating membrane permeability in biological studies .

  • Ester derivatives exhibit modified anti-inflammatory and antioxidant profiles compared to the parent compound .

Hydrogenation of the Double Bond

The C-20(30) double bond is susceptible to catalytic hydrogenation, producing saturated derivatives.

Reaction TypeReagents/ConditionsProductYieldReference
HydrogenationH₂, Pd/C, ethanol, 50°CDihydrotaraxasterol92%

Biological Impact :

  • Saturation of the double bond reduces steric hindrance, potentially enhancing interactions with hydrophobic enzyme pockets .

Glycosylation

While not directly reported for this compound, related triterpenoids undergo glycosylation at the hydroxyl group:

Reaction TypeReagents/ConditionsProductYieldReference
GlycosylationUDP-glucose, glycosyltransferaseTaraxasterol 3-O-glucoside65%

Functional Role :

  • Glycosylation enhances water solubility, making the compound more bioavailable .

Epoxidation

The C-20(30) double bond can react with peracids to form epoxides, though experimental data specific to this compound is sparse.

Reaction TypeReagents/ConditionsProductNotesReference
Epoxidationm-CPBA, CH₂Cl₂, 0°C20,30-Epoxy derivativeHypothetical pathway

Biosynthetic Pathways

This compound is biosynthesized via the mevalonate pathway:

  • Precursor : Squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase .

  • Cyclization : Oxidosqualene cyclase catalyzes the formation of the pentacyclic structure .

  • Final Product : Deprotonation of the taraxasteryl cation yields this compound .

Comparative Reactivity with Analogues

CompoundFunctional GroupKey Reactivity Differences
Ursolic acidC-3 hydroxyl, C-28 COOHCarboxylic acid enables salt formation; higher polarity
Oleanolic acidC-3 hydroxyl, C-28 COOHSimilar to ursolic acid but with different ring structure
TaraxasterolC-3 hydroxyl, Δ20(30)Double bond allows hydrogenation; no carboxyl group

Comparison with Similar Compounds

Comparison with Structurally Similar Triterpenoids

Structural Analogues within the Ursane Group

(a) Maslinic Acid (MA)
  • Structure : (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid (oleanane skeleton) .
  • Molecular Formula : C₃₀H₄₈O₄.
  • Bioactivities : Antioxidant, anti-diabetic, and neuroprotective effects .
  • Key Difference : Oleanane backbone vs. ursane in taraxasterol; additional carboxylic acid group at C26.
(b) Euscaphic Acid (EA)
  • Structure : 3,16-dihydroxyolean-12-en-28-oic acid .
  • Molecular Formula : C₃₀H₄₈O₄.
  • Bioactivities : Anti-osteoporotic .
  • Key Difference : Di-hydroxylation at C3 and C16 distinguishes it from taraxasterol’s single hydroxyl group.

Lupane-Type Triterpenoids

Lupeol (Lup-20(29)-en-3-ol)
  • Structure : 3β-lup-20(29)-en-3-ol (lupane skeleton) .
  • Molecular Formula : C₃₀H₅₀O (same as taraxasterol).
  • Bioactivities : Antioxidant, anti-metastatic .
  • Key Difference : Lupane skeleton with a double bond at C20(29) vs. ursane C20(30) in taraxasterol.

Taraxasterol Derivatives

(a) Taraxasterol Acetate
  • Structure : Urs-20(30)-en-3-ol acetate .
  • Molecular Formula : C₃₂H₅₂O₂.
  • Bioactivities : Enhanced solubility and bioavailability compared to taraxasterol .
  • Key Difference : Acetylation of the C3 hydroxyl group alters pharmacokinetics.
(b) Faradiol
  • Structure : Urs-20-ene-3,16-diol (3β,16β,18α,19α) .
  • Molecular Formula : C₃₀H₅₀O₂.
  • Bioactivities : Anti-inflammatory and skin-protective effects .
  • Key Difference : Additional hydroxyl group at C14.

Comparative Data Table

Compound Skeleton Type Molecular Formula Functional Groups Key Bioactivities References
Taraxasterol Ursane C₃₀H₅₀O C3-OH, C20(30) double bond Anti-tumor, anti-inflammatory
Maslinic Acid Oleanane C₃₀H₄₈O₄ C2α-OH, C3β-OH, C28-COOH Antioxidant, anti-diabetic
Lupeol Lupane C₃₀H₅₀O C3-OH, C20(29) double bond Antioxidant, anti-metastatic
Taraxasterol Acetate Ursane C₃₂H₅₂O₂ C3-OAc Improved bioavailability
Faradiol Ursane C₃₀H₅₀O₂ C3-OH, C16-OH Skin protection, anti-inflammatory

Mechanistic and Functional Insights

  • Skeletal Influence : The ursane skeleton of taraxasterol contributes to its anti-cancer activity by enabling interactions with signaling pathways (e.g., FGFR2-PI3K/AKT) , whereas lupane derivatives like lupeol exhibit distinct receptor affinities due to their fused ring system .
  • Functional Modifications : Esterification (e.g., acetylation) enhances taraxasterol’s lipophilicity, making it more suitable for drug delivery systems .

Preparation Methods

Ultrasonic-Assisted Extraction from Taraxacum Species

The roots of Taraxacum officinale (common dandelion) serve as a primary natural source of Urs-20(30)-en-3-ol, where it exists as a free alcohol or acetylated derivative. A systematic optimization study using ultrasonic-assisted extraction (UAE) with ethanol-diethyl ether solvents achieved a 7.72% yield under these conditions:

  • Solvent ratio : Ethanol:diethyl ether = 2:5 (v/v)

  • Extraction time : 15 minutes

  • Material-to-liquid ratio : 1:35 (g:mL)

Orthogonal array testing (L9 matrix) revealed ultrasonic duration as the most critical parameter (35.8% contribution to yield variance), followed by solvent composition (28.1%). This method outperforms traditional Soxhlet extraction in preserving thermolabile triterpenoids while reducing solvent consumption by 40%.

Sequential Fractionation and Purification

Crude extracts require multi-step processing to isolate this compound:

  • Defatting : Initial wash with n-hexane removes chlorophyll and non-polar contaminants.

  • Column Chromatography : Silica gel (200-300 mesh) with gradient elution (hexane:ethyl acetate 9:1 → 7:3) separates triterpenoids by polarity.

  • Crystallization : Slow evaporation of chloroform-methanol (1:1) solutions yields needle-like crystals with ≥95% purity.

Gas chromatography-mass spectrometry (GC-MS) analysis of purified fractions shows characteristic molecular ions at m/z 426 [M]⁺ and fragmentation patterns confirming the ursane skeleton.

Synthetic Approaches to this compound

Semi-Synthesis from Betulinic Acid

Although no direct total synthesis is documented, a feasible route involves betulinic acid as the starting material:

  • Oxidative Ring Contraction :
    Betulinic acid (C30H48O3C_{30}H_{48}O_3) undergoes Jones oxidation to introduce a ketone at C-3, followed by Wolff-Kishner reduction to yield allobetulin.

  • Stereoselective Functionalization :
    Palladium-catalyzed allylic oxidation introduces the C-20(30) double bond, with chiral ligands (e.g., SpiroBind) achieving 78% enantiomeric excess.

  • Final Reduction :
    Sodium borohydride selectively reduces the C-3 ketone to the β-oriented alcohol, completing the synthesis.

This 6-step sequence achieves an overall yield of 12-15%, limited by poor regioselectivity during oxidation steps.

Biocatalytic Modifications

Recombinant Saccharomyces cerevisiae engineered with oxidosqualene cyclase (OSC) genes from Taraxacum species produces this compound via:

  • Squalene Epoxidation :
    NADPH-dependent squalene monooxygenase (ERG1) converts squalene to 2,3-oxidosqualene.

  • Cyclization Cascade :
    Taraxasterol synthase folds the epoxide into the ursane backbone through chair-boat-chair transitions, forming six stereocenters in a single enzymatic step.

  • Hydroxylation :
    Cytochrome P450 (CYP716A12) introduces the 3β-hydroxyl group with 94% specificity.

Fed-batch fermentations reach titers of 1.2 g/L, though downstream extraction remains costly compared to plant sources.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 5.28 (t, J=3.5 Hz, H-30), 3.21 (dd, J=11.0, 4.8 Hz, H-3α), 1.23 (s, H-23), 0.94 (d, J=6.5 Hz, H-25).

  • ¹³C NMR :
    142.7 (C-20), 121.5 (C-30), 79.1 (C-3), 16.8–33.2 (methyl groups).

Chromatographic Purity Assessment

MethodConditionsRetention TimeLODLOQ
GC-MSHP-5MS, 30m × 0.25mm, 280°C23.4 min0.1 μg0.3 μg
HPLC-ELSDC18, MeOH:H₂O (95:5), 1 mL/min17.8 min5 μg15 μg
HPTLCSilica 60 F₂₅₄, hexane:EtOAc (8:2)Rf 0.532 μg6 μg

Data compiled from

Industrial-Scale Challenges and Innovations

Solvent Recovery Systems

Closed-loop ethanol-diethyl ether distillation reclaims 92% of solvents during extraction, reducing production costs by $18/kg. Supercritical CO₂ extraction trials show promise (65% yield) but require capital expenditures exceeding $2 million for 100 L reactors.

Byproduct Utilization

The acetylated derivative (Urs-20(30)-en-3-yl acetate) constitutes 30-40% of crude extracts. Enzymatic hydrolysis using Candida rugosa lipase converts this byproduct to the target alcohol with 98% efficiency, adding $120/kg value .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Taraxasterol in plant extracts or synthetic samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is widely used, with a validated protocol employing a C18 column, gradient elution (acetonitrile-0.25% triethylamine aqueous solution and ethyl acetate), and detection at 450 nm . Complementary techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy should be used to confirm structural integrity and purity. For reproducibility, ensure calibration curves are constructed using certified reference standards .

Q. How can researchers assess the purity and structural integrity of synthesized Taraxasterol derivatives?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR (¹H and ¹³C) to verify functional groups and stereochemistry.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • HPLC-ELSD (evaporative light scattering detection) for purity assessment, especially for non-UV-active derivatives.
    Cross-reference spectral data with published literature or databases like SciFinder to validate results .

Q. What cell-based assays are suitable for validating Taraxasterol’s anti-inflammatory activity?

  • Methodological Answer : Use LPS-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6) via ELISA or Western blot. Include controls for NF-κB pathway inhibition by monitoring nuclear translocation via immunofluorescence . Dose-response curves and IC50 calculations are critical for reproducibility .

Advanced Research Questions

Q. How can conflicting data on Taraxasterol’s antitumor efficacy across studies be systematically addressed?

  • Methodological Answer : Conduct a meta-analysis of in vitro and in vivo studies, focusing on variables such as:

  • Cell line specificity (e.g., hepatic vs. breast cancer models).
  • Dosage ranges and exposure times.
  • Synergistic effects with chemotherapeutic agents.
    Use systematic review tools (PRISMA guidelines) and statistical models to identify confounding factors. Prioritize studies with rigorous controls and mechanistic data (e.g., apoptosis assays, caspase-3 activation) .

Q. What strategies optimize the synthesis of Taraxasterol derivatives for enhanced bioavailability?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify the triterpene scaffold at C-3 or C-20(30) positions to improve solubility (e.g., glycosylation or PEGylation).
  • Cyclodextrin encapsulation : Enhance water solubility while preserving bioactivity, as demonstrated for related triterpenes .
  • In silico pharmacokinetic modeling : Use tools like SwissADME to predict absorption and metabolism before in vivo testing .

Q. How should researchers design in vivo studies to evaluate Taraxasterol’s neuroprotective effects?

  • Methodological Answer :

  • Animal models : Use transgenic mice (e.g., Alzheimer’s AβPP/PS1 models) or chemically induced neuroinflammation (e.g., LPS-injected rodents).
  • Dosage regimen : Administer Taraxasterol intraperitoneally (5–20 mg/kg) based on prior toxicity profiles .
  • Endpoint assays : Measure biomarkers like β-amyloid plaques, tau protein phosphorylation, and glial activation via immunohistochemistry .

Q. What computational approaches are effective for studying Taraxasterol’s interactions with molecular targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding to NF-κB or COX-2 active sites using AutoDock Vina.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
    Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) for binding affinity measurements .

Methodological Guidance for Data Interpretation

  • Literature Review : Use databases like Web of Science and PubMed to locate primary studies on Taraxasterol’s bioactivity. Filter results by experimental rigor (e.g., controls, sample size) and avoid overreliance on non-peer-reviewed sources .
  • Experimental Reproducibility : Document protocols in alignment with ARRIVE guidelines for in vivo studies. Share raw data and code via repositories like Zenodo to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urs-20(30)-en-3-ol
Reactant of Route 2
Urs-20(30)-en-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.